molecular formula C11H11FN2O2 B11881790 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole

2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole

Cat. No.: B11881790
M. Wt: 222.22 g/mol
InChI Key: MNBIRSUMURTDSA-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes an ethyl group at position 2, a fluorine atom at position 5, a methyl group at position 3, and a nitro group at position 6 on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethyl-3-methylindole to introduce the nitro group at position 6. This is followed by fluorination at position 5 using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable fluorinating agents and nitration techniques to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 1 and 7.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Scientific Research Applications

2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The fluorine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

  • 2-Methyl-5-fluoro-3-nitro-1H-indole
  • 2-Ethyl-3-methyl-6-nitro-1H-indole
  • 5-Fluoro-3-methyl-6-nitro-1H-indole

Comparison: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 2 and the fluorine atom at position 5 can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

2-ethyl-5-fluoro-3-methyl-6-nitro-1H-indole

InChI

InChI=1S/C11H11FN2O2/c1-3-9-6(2)7-4-8(12)11(14(15)16)5-10(7)13-9/h4-5,13H,3H2,1-2H3

InChI Key

MNBIRSUMURTDSA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC(=C(C=C2N1)[N+](=O)[O-])F)C

Origin of Product

United States

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